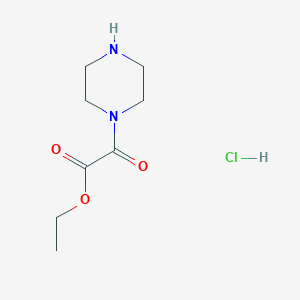

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-piperazin-1-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c1-2-13-8(12)7(11)10-5-3-9-4-6-10;/h9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWBWOUORMGVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amminolysis of Esters with Piperazine

The primary synthetic route to Ethyl 2-oxo-2-(piperazin-1-yl)acetate involves the amminolysis of an ester precursor with piperazine. This method is well-documented in European patent EP0089900B1 and related patents, which describe the synthesis of N-[(2-oxo-1-pyrrolidinyl)acetyl]piperazines, closely related compounds sharing similar synthetic strategies.

Key Features of the Amminolysis Method:

- Reactants: A stoichiometric or excess amount (1 to 5 mol) of the ester (ethyl 2-oxoacetate or related esters) is reacted with piperazine.

- Reaction Conditions:

- Temperature varies depending on the ester substituent:

- For esters with alkyl substituents (such as ethyl), the temperature range is typically between 100°C and 190°C.

- For esters with aryl substituents, lower temperatures around 80°C or room temperature are used.

- Reaction times range from 6 to 14 hours to ensure complete conversion.

- Temperature varies depending on the ester substituent:

- Solvents: Aromatic hydrocarbons such as benzene, toluene, or xylenes are commonly employed as solvents to facilitate the reaction.

- Byproduct Removal: The alcohol formed during the reaction (e.g., ethanol) is gradually removed by distillation, either at atmospheric or reduced pressure (vacuum around 14 mm Hg), to drive the reaction equilibrium forward.

- Isolation: The resulting compound is isolated as a free base by distillation or crystallization. If an excess ester is used, it is typically removed by vacuum distillation and can be recycled.

This method is advantageous due to its straightforward approach, scalability, and the ability to recycle reagents.

Conversion to Hydrochloride Salt

After obtaining the free base of Ethyl 2-oxo-2-(piperazin-1-yl)acetate, conversion to the hydrochloride salt is typically performed to improve compound stability, crystallinity, and handling properties.

- The free base is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

- An equimolar or slight excess amount of hydrochloric acid (HCl) is added to the solution.

- The mixture is stirred at room temperature or slightly elevated temperatures until complete salt formation.

- The hydrochloride salt precipitates out or is obtained after solvent removal and recrystallization.

- The salt is then filtered, washed, and dried to yield the pure Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Amminolysis Reaction | Ester (ethyl 2-oxoacetate) : piperazine (1:1 to 5:1 mol) | Excess ester can be recycled |

| Temperature: 100–190°C (alkyl esters) | Reaction time: 6–14 hours | |

| Solvent: benzene, toluene, or xylenes | Alcohol byproduct (ethanol) removed by distillation | |

| Isolation of Free Base | Distillation or crystallization | Free base isolated before salt formation |

| Salt Formation | Solvent: ethanol or ethyl acetate | HCl added stoichiometrically or in slight excess |

| Temperature: room temperature to slight heating | Precipitation or crystallization of hydrochloride salt | |

| Final Product | This compound | Purified by filtration and drying |

Research Findings and Optimization Notes

- Reaction Efficiency: The removal of the alcohol byproduct via distillation is critical for driving the reaction to completion and achieving high yields.

- Temperature Control: Maintaining the appropriate temperature range is essential to avoid decomposition or side reactions, especially when working with sensitive esters.

- Solvent Choice: Aromatic hydrocarbons provide an inert medium and facilitate removal of alcohol byproducts due to their boiling points.

- Recycling of Excess Ester: The process allows for recovery and reuse of unreacted ester, improving cost-efficiency and sustainability.

- Salt Formation: The hydrochloride salt form enhances the compound's stability and is preferred for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, hydroxylated compounds, and other functionalized derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride exhibits significant antibacterial properties against various strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Research indicates that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.

- Antiviral Properties : Studies have shown that this compound can inhibit the replication of viruses such as influenza A virus by interfering with viral protein interactions. This suggests its potential use in antiviral drug development.

Biological Research

This compound has been explored for its biological activities:

- Cytotoxic Effects : Derivatives of this compound have demonstrated cytotoxicity against various cancer cell lines, indicating potential applications in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:

- Piperazine Ring Modifications : Variations in substituents on the piperazine nitrogen atoms can enhance binding affinity and selectivity for biological targets.

- Ester Group Alterations : Changes in the ester group may affect solubility and bioavailability, impacting overall therapeutic efficacy.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Chemical Intermediates Production : It serves as a reagent in synthesizing various chemical intermediates, contributing to the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Bioactivity

- Thiazole-containing analogs (10m, 10o) : These derivatives exhibit higher molecular weights (582–616 g/mol) due to bulky aryl-thiazole substituents. Such groups enhance binding affinity in receptor-targeted drug candidates but may reduce solubility .

- Trifluoromethyl (10m) and chloro (10o) groups : Electron-withdrawing substituents improve metabolic stability and membrane permeability, critical in kinase inhibitor design .

Ester Group Variations

- Ethyl vs. methyl esters : Ethyl esters (e.g., target compound) typically exhibit longer half-lives than methyl analogs due to slower hydrolysis, as seen in pharmacokinetic studies of related piperazine derivatives .

- Hydrochloride salts : The hydrochloride counterion in the target compound and Methyl 2-(piperazin-1-yl)acetate hydrochloride enhances aqueous solubility, a common strategy for improving oral bioavailability .

Piperazine Ring Modifications

- 4-methylpiperazine (CAS 28920-67-4) : Methylation reduces basicity compared to unsubstituted piperazine, altering interaction with biological targets like serotonin receptors .

- Buspirone impurity (MM0464.19) : A cyclopentyl-acetic acid substituent on piperazine demonstrates how structural tweaks create impurities with distinct pharmacological profiles .

Biological Activity

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is an organic compound characterized by the molecular formula . It belongs to the class of alpha amino acids and derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. Key mechanisms include:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent .

- Antiviral Properties : Studies have shown that it can inhibit the replication of certain viruses, including influenza A virus, by interfering with viral protein interactions .

- Cytotoxic Effects : In cancer research, derivatives of piperazine compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Activity

A study highlighted the effectiveness of this compound against bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antiviral Activity

In vitro studies demonstrated that this compound effectively inhibited the replication of influenza A virus. The mechanism involved blocking the interaction between viral proteins and host cell machinery.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the piperazine ring and the ester moiety can significantly enhance biological activity. For instance:

- Substitutions on the Piperazine Ring : Variations in substituents on the piperazine nitrogen atoms have been shown to influence receptor binding affinity and selectivity for specific biological targets.

- Alterations in the Ester Group : Changes in the ester group can affect solubility and bioavailability, impacting overall efficacy.

Applications in Drug Development

This compound serves as a valuable building block in drug synthesis. Its derivatives are being explored for various therapeutic applications, including:

- Anticancer Agents : Due to its cytotoxic properties, derivatives are being evaluated for their potential as anticancer drugs.

- Antimicrobial Agents : The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Viral Infections : The antiviral properties suggest potential use in treating viral infections, particularly influenza.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride, and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves coupling piperazine with ethyl oxalyl chloride under basic conditions. Key steps include:

- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl by-products .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures improves purity .

- Side Reactions: Competing acylation at the secondary amine of piperazine can occur. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry to favor mono-acylation .

Q. How can the purity of this compound be assessed?

Methodological Answer: Combine multiple analytical techniques:

- HPLC: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Retention time ~8.2 min .

- NMR: Confirm the absence of unreacted piperazine (δ 2.7–3.1 ppm for piperazine protons) and validate the ester group (δ 4.2–4.4 ppm for CH₂CH₃) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 233.1 (calculated for C₈H₁₃N₂O₃⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Q. How can mechanistic studies explain unexpected by-products during synthesis?

Methodological Answer:

- Troubleshooting: If di-acylated piperazine (e.g., bis-oxo product) is detected via MS ([M+H]⁺ at m/z 347.2), investigate:

- Isolation: Separate by-products via preparative HPLC (gradient: 20% → 50% acetonitrile in 30 min) .

Q. What strategies validate the compound’s bioactivity in silico and in vitro?

Methodological Answer:

Q. How can researchers address contradictions between spectroscopic data and computational predictions?

Methodological Answer:

- NMR Discrepancies: If experimental δ 1.3 ppm (CH₂CH₃) deviates from DFT-predicted δ 1.2 ppm:

- Solvent Effects: Re-run calculations with explicit solvent (e.g., COSMO model for DMSO) .

- Dynamic Effects: Perform MD simulations to assess conformational averaging .

- Crystallographic Validation: Cross-check bond lengths/angles with X-ray data to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.